N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea
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Overview
Description
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea is a chemical compound with a molecular formula of C8H11N3O2 It is known for its unique structure, which includes a cyclopropyl group attached to an oxazole ring, and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea typically involves the reaction of cyclopropylamine with 3-isocyanato-5-cyclopropyl-1,2-oxazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylurea moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea oxide.
Reduction: Formation of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylamine.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methylurea
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Uniqueness
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N,N-dimethylurea stands out due to its unique combination of a cyclopropyl group, an oxazole ring, and a dimethylurea moiety This structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds
Properties
CAS No. |
55808-82-7 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H13N3O2/c1-12(2)9(13)10-8-5-7(14-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
QLDSOTBSBRDYLO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=NOC(=C1)C2CC2 |
Origin of Product |
United States |
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